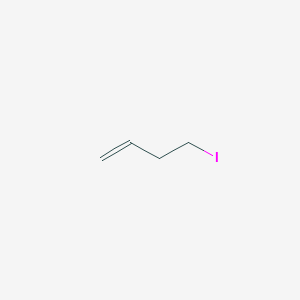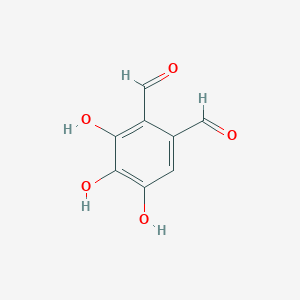
3,4,5-Trihydroxyphthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxyphthalaldehyde, commonly known as THPA, is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in water and has a molecular formula of C8H4O5. THPA is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the field of chemistry and biochemistry.
Mécanisme D'action
THPA acts as a chelating agent and can form stable complexes with metal ions. It has been shown to bind to various metal ions such as copper, zinc, and iron. THPA can also act as a fluorescent probe and can be used for the detection of metal ions in biological samples.
Effets Biochimiques Et Physiologiques
THPA has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the production of reactive oxygen species (ROS) in cells. THPA has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
THPA is a relatively stable compound and can be stored for long periods of time. It is also readily available and relatively inexpensive. However, THPA is sensitive to light and air and should be stored in a dark and dry place. THPA can also be toxic and should be handled with care.
Orientations Futures
There are several potential future directions for the use of THPA in scientific research. One possible direction is the use of THPA in the synthesis of new fluorescent dyes and probes for biological imaging. Another direction is the use of THPA in the development of new metal-organic frameworks and covalent organic frameworks with specific properties for gas storage, catalysis, and drug delivery. THPA can also be used in the development of new drugs for the treatment of various diseases.
In conclusion, THPA is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the field of chemistry and biochemistry. Its unique properties make it a valuable tool for scientific research and its potential future applications make it an exciting area for further investigation.
Méthodes De Synthèse
THPA can be synthesized by the oxidation of 3,4-dihydroxyphthalic acid using various oxidizing agents such as potassium permanganate, hydrogen peroxide, and nitric acid. The reaction is usually carried out in the presence of a catalyst such as copper or manganese. The yield of THPA depends on the reaction conditions and the purity of the starting material.
Applications De Recherche Scientifique
THPA is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of fluorescent dyes, chelating agents, and pharmaceutical intermediates. THPA is also used in the preparation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) which have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
Numéro CAS |
16790-41-3 |
|---|---|
Nom du produit |
3,4,5-Trihydroxyphthalaldehyde |
Formule moléculaire |
C8H6O5 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
3,4,5-trihydroxyphthalaldehyde |
InChI |
InChI=1S/C8H6O5/c9-2-4-1-6(11)8(13)7(12)5(4)3-10/h1-3,11-13H |
Clé InChI |
BSOXVRQPIPFIDU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)O)C=O)C=O |
SMILES canonique |
C1=C(C(=C(C(=C1O)O)O)C=O)C=O |
Autres numéros CAS |
16790-41-3 |
Synonymes |
fomecin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





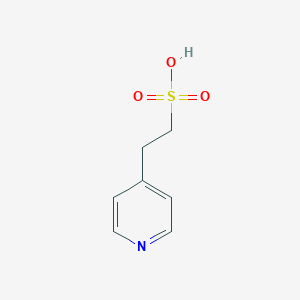
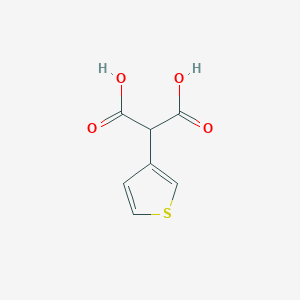
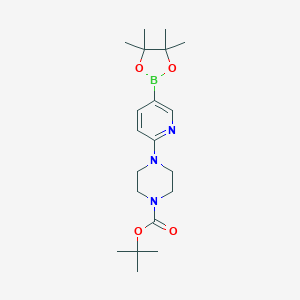
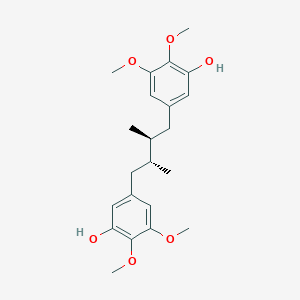
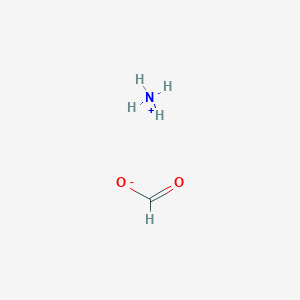
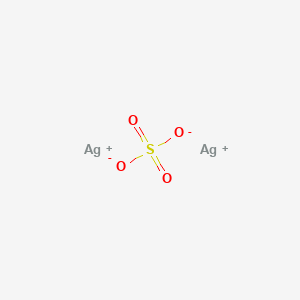
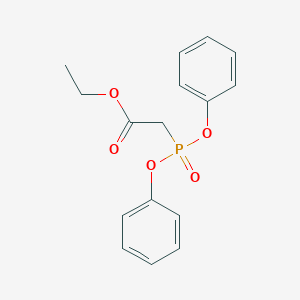
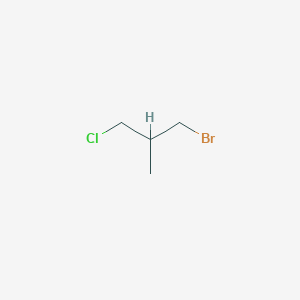
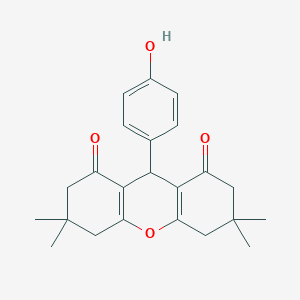
![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)

